molecular formula C11H11ClN2O2 B13581335 1-Benzylimidazole-2-carboxylic acid;hydrochloride

1-Benzylimidazole-2-carboxylic acid;hydrochloride

Cat. No.: B13581335
M. Wt: 238.67 g/mol
InChI Key: BDOZXIXBQIIDGH-UHFFFAOYSA-N
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Description

1-Benzylimidazole-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylimidazole-2-carboxylic acid;hydrochloride typically involves the cyclization of amido-nitriles. One efficient method reported involves the use of HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a promoter. This method allows for the one-pot conversion of carboxylic acids into benzimidazoles under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, often in the presence of a mineral acid or acetic acid and at refluxing temperatures .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzylimidazole-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction could produce different reduced derivatives of the original compound.

Scientific Research Applications

1-Benzylimidazole-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylimidazole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzylimidazole-2-carboxylic acid;hydrochloride include other imidazole derivatives such as:

  • 1H-benzimidazole-2-carboxylic acid
  • 2-Phenylimidazole
  • 4,5-Diphenylimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique benzyl group attached to the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-benzylimidazole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);1H

InChI Key

BDOZXIXBQIIDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O.Cl

Origin of Product

United States

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